![molecular formula C6H13NO3 B13432007 (3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its oxolane ring structure, which is substituted with a hydroxyethylamino group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as oxirane and amino alcohols.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Implementing automated processes to ensure consistency and efficiency in production.
Quality Control: Rigorous quality control measures to ensure the purity and stereochemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Reduced Derivatives: Alcohols and other reduced forms of the original compound.
Substituted Derivatives: Molecules with new functional groups replacing the original substituents.
Scientific Research Applications
(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-2-ol: A similar compound with a different substitution pattern on the oxolane ring.
(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-5-ol: Another analog with a hydroxyl group at a different position.
Uniqueness
The uniqueness of (3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S,4R)-4-(2-hydroxyethylamino)oxolan-3-ol |
InChI |
InChI=1S/C6H13NO3/c8-2-1-7-5-3-10-4-6(5)9/h5-9H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
PUWRGUHXOJQMIZ-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCCO |
Canonical SMILES |
C1C(C(CO1)O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



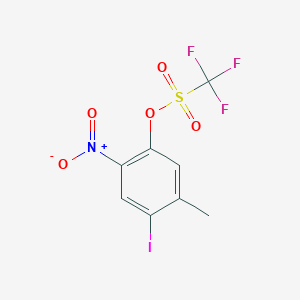
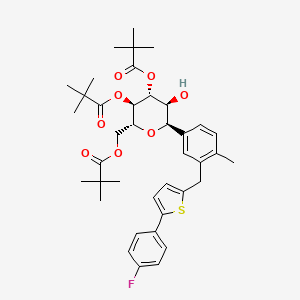
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)
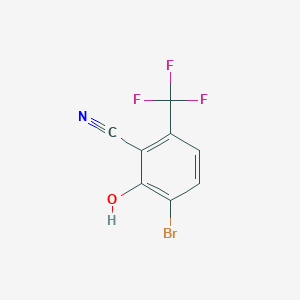
![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
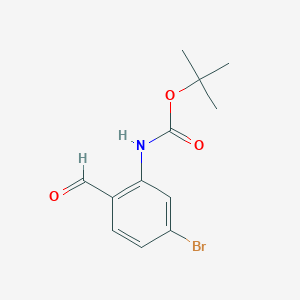
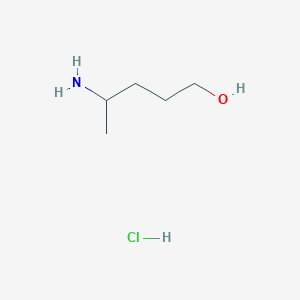
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)
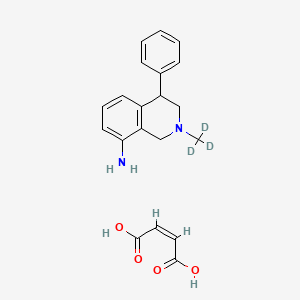
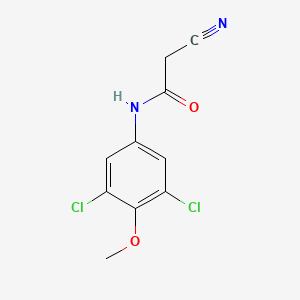
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
